molecular formula C13H23NO4 B176789 Methyl cis-4-(boc-amino)cyclohexanecarboxylate CAS No. 146307-51-9

Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Cat. No.: B176789
CAS No.: 146307-51-9
M. Wt: 257.33 g/mol
InChI Key: RKOQMDUDKCMVFW-UHFFFAOYSA-N
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Description

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS: 146307-51-9) is a cyclohexane derivative featuring a methyl ester and a Boc-protected amino group in the cis configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in peptide coupling and chiral molecule development. The cis stereochemistry (substituents on the same face of the cyclohexane ring) influences its physicochemical properties, including solubility, crystallinity, and reactivity .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOQMDUDKCMVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591325
Record name Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146307-51-9
Record name Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process involving the protection of the amino group and esterification of the carboxylic acid group. The synthesis typically starts with the cyclohexanecarboxylic acid, which undergoes a series of reactions to introduce the tert-butoxycarbonyl (boc) protecting group and the methyl ester group .

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl cis-4-(boc-amino)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its reactivity towards various chemical reagents. The boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Differences in Functional Groups
Compound Name Functional Groups Molecular Weight Key Properties Applications References
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate Boc-amino, methyl ester 257.3* Stable amine protection, moderate lipophilicity Peptide synthesis, chiral intermediates
Methyl cis-4-hydroxycyclohexanecarboxylate Hydroxyl, methyl ester 172.2* Hydrogen bonding, reactive hydroxyl Esterification, polymer precursors
cis-4-(tert-Butoxycarbonylaminocyclohexyl)acetic acid Boc-amino, carboxylic acid 271.3* Acid functionality for coupling Drug conjugates, salt formation
cis-4-(Methylamino)cyclohexane-1-carboxylic acid Methylamino, carboxylic acid 157.2 Unprotected amine, polar Direct amide synthesis

*Calculated based on molecular formulas.

Analysis :

  • Boc Protection: The Boc group in the target compound provides steric bulk and stability, reducing unwanted side reactions compared to unprotected amines (e.g., cis-4-(Methylamino)cyclohexane-1-carboxylic acid) .
  • Ester vs. Acid: The methyl ester group in the target compound offers hydrolytic stability under basic conditions, whereas carboxylic acid derivatives (e.g., cis-4-tert-Butoxycarbonylaminocyclohexylacetic acid) are more reactive in coupling reactions .
  • Hydroxyl vs. Amino: Methyl cis-4-hydroxycyclohexanecarboxylate lacks the amino group, limiting its utility in amine-mediated reactions but enabling oxidation or esterification pathways .

Stereochemical Comparisons

Table 2: Cis vs. Trans Isomer Properties
Isomer Configuration Spectral Characteristics (NMR) Reactivity References
cis-4-(Boc-amino)cyclohexanecarboxylate Adjacent substituents Distinct cyclohexane ring proton splitting (δ 1.2–2.5 ppm) Steric hindrance slows acylation rates
trans-4-(Boc-amino)cyclohexanecarboxylate Opposite substituents Differentiated chemical shifts (δ 1.5–2.8 ppm) Enhanced solubility in polar solvents

Analysis :

  • The cis isomer exhibits axial-equatorial proton splitting in NMR, while the trans isomer shows equatorial-equatorial patterns .
  • Trans isomers generally exhibit higher solubility in polar solvents due to reduced steric strain .

Substituent Position and Chain Modifications

Table 3: Substituent Positional Effects
Compound Name Substituent Position Key Feature Molecular Weight Applications References
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate 3-amino, 4-methyl Branched methyl group 201.3 Asymmetric catalysis
Methyl 1-Amino-4-methylcyclohexanecarboxylate 1-amino, 4-methyl Quaternary carbon center 214.3 Rigid scaffold for drug design

Analysis :

  • Positional changes (e.g., 3-amino vs. 4-amino) alter steric and electronic environments, impacting substrate binding in catalytic applications .
  • Methyl groups at non-amino positions (e.g., 4-methyl in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Biological Activity

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (CAS: 364385-64-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : methyl Rel-(1S,4S)-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Purity : 97%

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its reactivity and stability during biological assays.

Synthesis

This compound can be synthesized through several methods, often involving the protection of amines and subsequent esterification processes. The Boc group can be removed under physiological conditions, allowing for the release of the free amine, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound can act as an enzyme inhibitor or modulator, influencing several signaling pathways. The mechanism typically involves:

  • Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : The free amine, once released from the Boc protection, can interact with receptors in the central nervous system, potentially leading to therapeutic effects.

Biological Assays and Findings

Research has shown that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : Studies have indicated that derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating significant cytotoxicity.
  • Antidiabetic Effects : The compound has been evaluated for its ability to inhibit enzymes like α-amylase and α-glucosidase, suggesting a potential role in managing diabetes.
  • Antibacterial Properties : Preliminary assays indicate effectiveness against certain Gram-positive bacteria.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives, researchers observed:

CompoundCell LineIC50 (μg/mL)Mechanism
Derivative AMCF-7150.12 ± 0.74Induces apoptosis
Derivative BHepG2137.11 ± 1.33Apoptotic pathway activation

The results suggest that these compounds could be further developed as anticancer agents.

Case Study 2: Antidiabetic Activity

A separate evaluation focused on the antidiabetic potential of this compound showed:

EnzymeIC50 (μg/mL)
α-Amylase224.12 ± 1.17
α-Glucosidase243.35 ± 1.51

This indicates that the compound may help in controlling blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl cis-3-(Boc-amino)cyclobutanecarboxylateSmaller ring structureLimited anticancer activity
Methyl trans-4-(Boc-amino)cyclohexanecarboxylateDifferent stereochemistryAltered enzyme inhibition profile

The structural variations significantly influence their reactivity and biological outcomes.

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